5-Ethoxyquinoxaline
Description
5-Ethoxyquinoxaline is a heterocyclic organic compound characterized by a quinoxaline core (a bicyclic structure with two nitrogen atoms at positions 1 and 4) and an ethoxy (-OCH₂CH₃) substituent at the 5-position. Its molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.2 g/mol. Quinoxaline derivatives are renowned for their versatility in pharmaceutical, agrochemical, and materials science applications due to their electron-deficient aromatic system, which facilitates diverse reactivity and functionalization . The ethoxy group in this compound enhances solubility in organic solvents and may influence metabolic stability, making it a candidate for drug development .
Properties
CAS No. |
18514-74-4 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.2 g/mol |
IUPAC Name |
5-ethoxyquinoxaline |
InChI |
InChI=1S/C10H10N2O/c1-2-13-9-5-3-4-8-10(9)12-7-6-11-8/h3-7H,2H2,1H3 |
InChI Key |
NDNKKBAVXKBWEZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=NC=CN=C21 |
Canonical SMILES |
CCOC1=CC=CC2=NC=CN=C21 |
Synonyms |
5-ETHOXY-QUINOXALINE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Quinoxaline Derivatives
The physicochemical properties, reactivity, and applications of quinoxaline derivatives vary significantly depending on substituents. Below is a detailed comparison of 5-Ethoxyquinoxaline with structurally analogous compounds, supported by data from safety sheets, research articles, and analytical guidelines.
Table 1: Comparative Analysis of Quinoxaline Derivatives
<sup>*</sup> Example: 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-7-nitro-quinoxaline (CAS: 1380571-57-2).
Key Findings from Comparative Analysis
Substituent Effects on Reactivity and Solubility Electron-Donating Groups (e.g., Ethoxy): The ethoxy group in this compound increases electron density at the quinoxaline core, enhancing solubility in polar organic solvents like ethanol or DMSO. This property is advantageous in drug formulation . Electron-Withdrawing Groups (e.g., Chloro, Nitro): Chloro and nitro substituents reduce electron density, lowering solubility but improving thermal stability. For instance, 5-Chloroquinoxaline is used in agrochemicals due to its resistance to environmental degradation .
Applications Pharmaceuticals: Ethoxy and methoxy derivatives are prioritized for their bioavailability and metabolic stability. In contrast, nitro-substituted quinoxalines are more common in materials science due to their electron-accepting properties . Agrochemicals: Chloro derivatives dominate due to their cost-effectiveness and persistence in biological systems .
Nitro Derivatives: Emit hazardous fumes (e.g., NOₓ) under thermal stress, demanding controlled environments for use .
Analytical Considerations
Substituent identification in quinoxaline derivatives relies on advanced analytical methods, such as HPLC-MS and NMR spectroscopy, to distinguish functional groups (e.g., ethoxy vs. methoxy) and assess purity . Regulatory guidelines emphasize substance-specific testing for articles containing quinoxalines, particularly those intended for consumer products .
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